molecular formula C21H30N4O3 B2716808 N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide CAS No. 922013-26-1

N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2716808
CAS No.: 922013-26-1
M. Wt: 386.496
InChI Key: ARVSSAYDXHEWDM-UHFFFAOYSA-N
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Description

N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide is a complex organic compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features a unique structure that includes an allyl group, a morpholinoethyl moiety, and a tetrahydroquinoline ring, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions are employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.

  • Reduction: Reduction products such as amines or alcohols.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: The biological activity of N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide has been explored in various studies. It has shown potential as a therapeutic agent, particularly in the treatment of certain diseases due to its interaction with biological targets.

Medicine: In the medical field, this compound has been investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs, especially in areas such as neurology and cardiology.

Industry: The compound's unique properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

  • N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)propyl)oxalamide

  • N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)butyl)oxalamide

Uniqueness: N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide stands out due to its specific structural features, particularly the presence of the morpholinoethyl group, which can influence its biological activity and chemical reactivity compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-3-8-22-20(26)21(27)23-15-19(25-10-12-28-13-11-25)17-6-7-18-16(14-17)5-4-9-24(18)2/h3,6-7,14,19H,1,4-5,8-13,15H2,2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVSSAYDXHEWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC=C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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